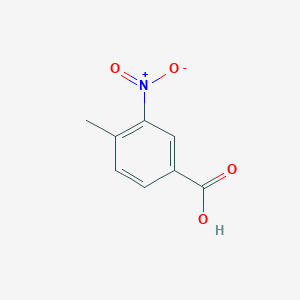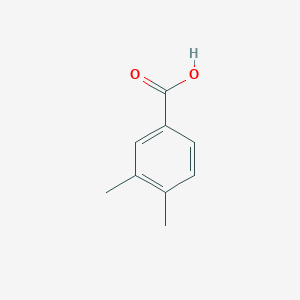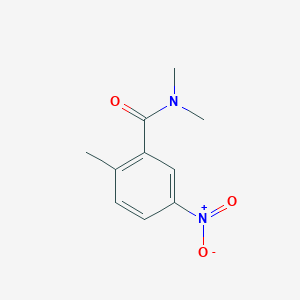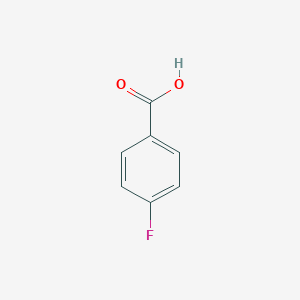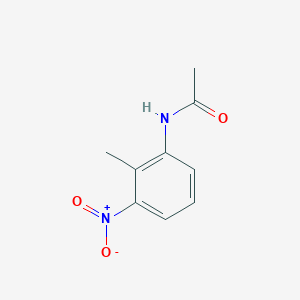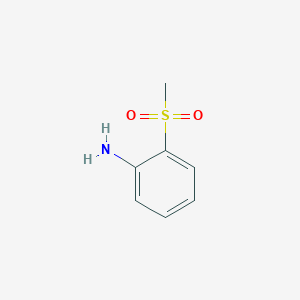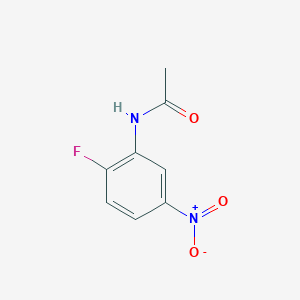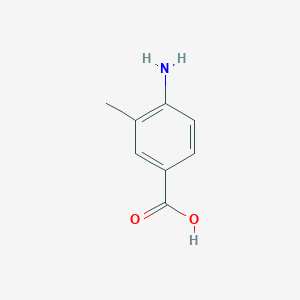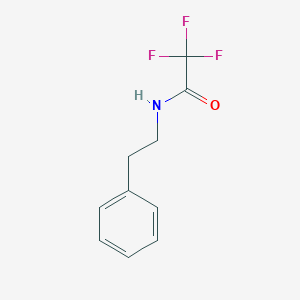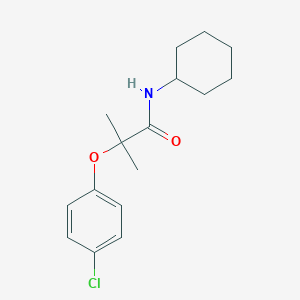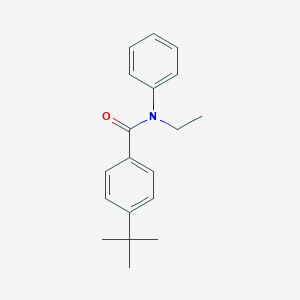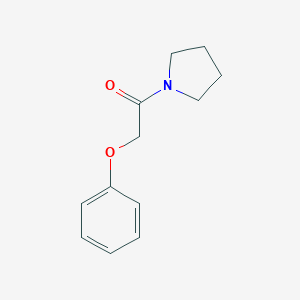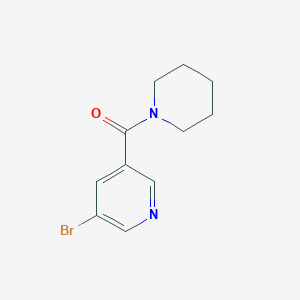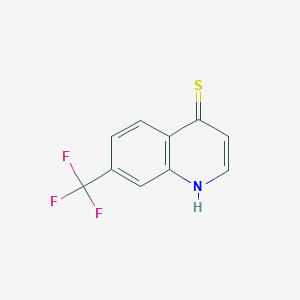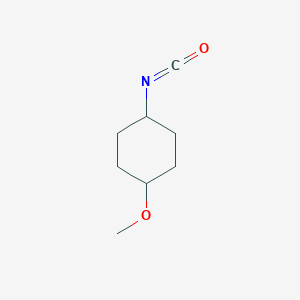
1-Isocyanato-4-methoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-methoxycyclohexane, also known as IMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively. 1-Isocyanato-4-methoxycyclohexane can also undergo polymerization reactions to form polyurethanes and other polymers.
Biochemische Und Physiologische Effekte
1-Isocyanato-4-methoxycyclohexane has not been extensively studied for its biochemical and physiological effects. However, it is known that 1-Isocyanato-4-methoxycyclohexane can cause skin irritation and sensitization in humans. Therefore, appropriate precautions should be taken when handling 1-Isocyanato-4-methoxycyclohexane in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Isocyanato-4-methoxycyclohexane can also be used as a versatile building block for the synthesis of various compounds. However, 1-Isocyanato-4-methoxycyclohexane has some limitations, such as its potential toxicity and the need for appropriate safety measures when handling it.
Zukünftige Richtungen
1-Isocyanato-4-methoxycyclohexane has several potential future directions for research. One potential direction is the synthesis of biodegradable polymers using 1-Isocyanato-4-methoxycyclohexane as a building block. Another potential direction is the use of 1-Isocyanato-4-methoxycyclohexane as a reagent for the preparation of chiral isocyanates, which can be used in the synthesis of chiral drugs. Furthermore, 1-Isocyanato-4-methoxycyclohexane can be used as a reactive intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 1-Isocyanato-4-methoxycyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-Isocyanato-4-methoxycyclohexane involves the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. 1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research as a building block for the synthesis of various compounds. 1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions and can undergo polymerization reactions to form polyurethanes and other polymers. 1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments, but appropriate safety measures should be taken when handling it. Finally, 1-Isocyanato-4-methoxycyclohexane has several potential future directions for research, including the synthesis of biodegradable polymers and the preparation of chiral isocyanates.
Synthesemethoden
1-Isocyanato-4-methoxycyclohexane can be synthesized through the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. The reaction results in the formation of 1-Isocyanato-4-methoxycyclohexane, which can be purified through distillation. The yield of 1-Isocyanato-4-methoxycyclohexane can be improved by optimizing the reaction conditions and using appropriate catalysts.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research due to its unique chemical properties. It can be used as a building block for the synthesis of various compounds, including polyurethanes, biodegradable polymers, and pharmaceuticals. 1-Isocyanato-4-methoxycyclohexane has also been used as a reagent for the preparation of chiral isocyanates, which are important intermediates in the synthesis of chiral drugs.
Eigenschaften
CAS-Nummer |
196090-01-4 |
|---|---|
Produktname |
1-Isocyanato-4-methoxycyclohexane |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-isocyanato-4-methoxycyclohexane |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
MVIXGCMOVSFUBO-UHFFFAOYSA-N |
SMILES |
COC1CCC(CC1)N=C=O |
Kanonische SMILES |
COC1CCC(CC1)N=C=O |
Synonyme |
Cyclohexane, 1-isocyanato-4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



